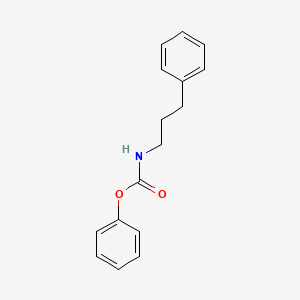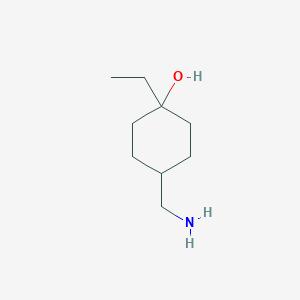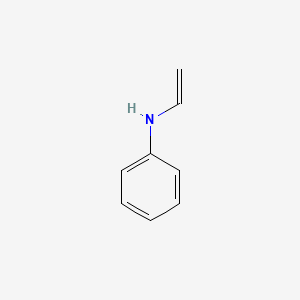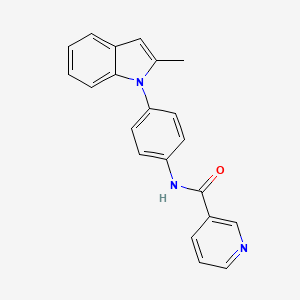
1-methyl-3,5-diphenylpyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3,5-diphenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, phenyl groups at positions 3 and 5, and a keto group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions
1-methyl-3,5-diphenylpyridazin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in the yield and purity of the final product.
Example Synthetic Route:
Starting Materials: 1,3-diphenyl-1,3-propanedione and methylhydrazine.
Reaction Conditions: The reaction is carried out in ethanol with a catalytic amount of acetic acid.
Procedure: The starting materials are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of high-purity compound.
化学反応の分析
1-methyl-3,5-diphenylpyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation
Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Products: Oxidation typically leads to the formation of carboxylic acids or other oxygenated derivatives.
Reduction
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution
Reagents and Conditions: Electrophilic or nucleophilic reagents under appropriate conditions.
Products: Substitution reactions can introduce various functional groups into the pyridazine ring, leading to a wide range of derivatives.
科学的研究の応用
1-methyl-3,5-diphenylpyridazin-4(1H)-one has several applications in scientific research:
Chemistry
Catalysis: It can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: Its derivatives are studied for their potential use in organic electronics and photonics.
Biology
Enzyme Inhibition: Some derivatives of this compound have been found to inhibit specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: Research has shown that certain derivatives exhibit antimicrobial properties, which could be useful in developing new antibiotics.
Medicine
Pharmacology: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Dye and Pigment Production: It is used as an intermediate in the synthesis of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 1-methyl-3,5-diphenylpyridazin-4(1H)-one depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system and the specific derivative used.
類似化合物との比較
1-methyl-3,5-diphenylpyridazin-4(1H)-one can be compared with other pyridazine derivatives:
Similar Compounds
3,6-diphenylpyridazine: Lacks the methyl group at position 1, which can affect its chemical reactivity and biological activity.
4,5-diphenylpyridazin-3(2H)-one: Has a different substitution pattern, leading to variations in its chemical and physical properties
特性
CAS番号 |
59591-31-0 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC名 |
1-methyl-3,5-diphenylpyridazin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-19-12-15(13-8-4-2-5-9-13)17(20)16(18-19)14-10-6-3-7-11-14/h2-12H,1H3 |
InChIキー |
QGLNQEZZNQLZFJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(benzo[b]thiophen-2-yl)isoquinoline](/img/structure/B8703584.png)

![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)


![2-[(4-Bromophenyl)-hydrazono]malononitrile](/img/structure/B8703612.png)



![6'-Isobutoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8703643.png)

![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)


